molecular formula C21H21F2N3OS2 B2813951 N-(2,5-difluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide CAS No. 1223773-72-5

N-(2,5-difluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide

Cat. No.: B2813951
CAS No.: 1223773-72-5
M. Wt: 433.54
InChI Key: LLGUAHKFARFBRO-UHFFFAOYSA-N
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Description

N-(2,5-difluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[46]undeca-1,3-dien-2-yl)thio)acetamide is a complex organic compound characterized by its unique spirocyclic structure and the presence of both fluorine and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-difluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide typically involves multiple steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a diazabicyclo compound, under acidic or basic conditions.

    Introduction of the Thiophene Group: The thiophene moiety is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods like Suzuki or Stille coupling.

    Attachment of the Difluorophenyl Group: The difluorophenyl group is typically introduced through a nucleophilic aromatic substitution reaction, where a difluorobenzene derivative reacts with a nucleophile.

    Formation of the Thioacetamide Linkage: The final step involves the formation of the thioacetamide linkage, which can be achieved through a thiolation reaction using a suitable thiol reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and thioacetamide moieties, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the spirocyclic core or the difluorophenyl group, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, especially at the aromatic rings, using electrophiles or nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

    Oxidation: Sulfoxides or sulfones from the thiophene and thioacetamide groups.

    Reduction: Reduced forms of the spirocyclic core or the aromatic rings.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, N-(2,5-difluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets could lead to the development of new treatments for diseases.

Industry

In industry, the compound’s unique properties make it useful in the development of advanced materials, such as polymers and coatings, that require specific chemical functionalities.

Mechanism of Action

The mechanism of action of N-(2,5-difluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to various biological effects, depending on the nature of the target and the pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(2,5-difluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide: can be compared with other spirocyclic compounds, thiophene derivatives, and fluorinated aromatic compounds.

Uniqueness

  • The uniqueness of this compound lies in its combination of a spirocyclic core, a thiophene group, and a difluorophenyl moiety. This combination imparts specific chemical and biological properties that are not commonly found in other compounds.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.

Properties

IUPAC Name

N-(2,5-difluorophenyl)-2-[(2-thiophen-2-yl-1,4-diazaspiro[4.6]undeca-1,3-dien-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F2N3OS2/c22-14-7-8-15(23)16(12-14)24-18(27)13-29-20-19(17-6-5-11-28-17)25-21(26-20)9-3-1-2-4-10-21/h5-8,11-12H,1-4,9-10,13H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLGUAHKFARFBRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2(CC1)N=C(C(=N2)SCC(=O)NC3=C(C=CC(=C3)F)F)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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